1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-
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Overview
Description
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This particular compound features a fluorophenyl group, which can enhance its biological activity and stability.
Preparation Methods
The synthesis of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- typically involves several steps:
Starting Materials: The synthesis begins with indole and 4-fluorobenzyl chloride.
Reaction Conditions: The indole undergoes alkylation with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrially, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- involves its interaction with various molecular targets:
Molecular Targets: It binds to specific receptors in the body, such as serotonin receptors, which can modulate mood and behavior.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- can be compared with other indole derivatives:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Each of these compounds has unique properties and applications, but the presence of the fluorophenyl group in 1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]- makes it particularly interesting for pharmaceutical research due to its enhanced stability and biological activity.
Properties
CAS No. |
219544-69-1 |
---|---|
Molecular Formula |
C18H16FNO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H16FNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22) |
InChI Key |
USBGHDGXHOHRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CCC(=O)O |
Origin of Product |
United States |
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